4-Bromo-3-(difluoromethyl)pyridine
Overview
Description
4-Bromo-3-(difluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the fourth position and a difluoromethyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)pyridine can be achieved through various methods, including:
Direct Difluoromethylation:
Suzuki Cross-Coupling Reaction: This method involves the coupling of a brominated pyridine derivative with difluoromethylated boronic acids in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products: The major products formed from these reactions include a variety of substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including pesticides and herbicides.
Material Science: It serves as a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable moiety in drug design . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- 2-Bromo-4-(difluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- Trifluoromethylpyridine derivatives
Comparison: 4-Bromo-3-(difluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other difluoromethylated pyridines, it offers a different reactivity profile and potential for diverse applications in medicinal and agricultural chemistry .
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-1-2-10-3-4(5)6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPWMOAKBGODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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